N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a quinoline carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced via a Suzuki coupling reaction between a boronic acid derivative of benzodioxole and a halogenated quinoline intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinoline intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group on the quinoline ring to a carboxamide using an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Studies are conducted to understand its mechanism of action and efficacy in preclinical models.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinoline moieties can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The methoxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide: Lacks the methoxy group, which may affect its biological activity.
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.
N-(1,3-benzodioxol-5-yl)-2-(3-hydroxyphenyl)quinoline-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which can significantly change its reactivity and interactions.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H18N2O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18N2O4/c1-28-17-6-4-5-15(11-17)21-13-19(18-7-2-3-8-20(18)26-21)24(27)25-16-9-10-22-23(12-16)30-14-29-22/h2-13H,14H2,1H3,(H,25,27) |
InChI Key |
NPOARAITXRJURG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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